6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.12699141 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
- A study on the synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes reported the preparation of complexes with related pyrazolo[3,4-b]pyridine ligands, highlighting their structural features and photophysical properties. These complexes were explored for their potential in light-emitting devices and other applications due to their interesting electronic properties (Tamayo et al., 2003).
Antimicrobial and Antioxidant Activities
- A study on novel pyrazole chalcones, which are structurally similar, showed significant antimicrobial and antioxidant activities. This suggests the potential for derivatives of the specified compound to possess bioactive properties that could be useful in pharmaceutical applications (Bandgar et al., 2009).
Photophysical and Electrochemical Properties
- Research on the synthesis, photophysical, and electrochemical properties of pyrazolopyridine derivatives indicated that these compounds exhibit significant optical and electronic behaviors. Such properties suggest their usefulness in the development of new materials for electronic and photonic applications, potentially including the compound (Golla et al., 2020).
Molecular Docking and Drug Discovery
- A study on the synthesis and molecular docking of pyridine and fused pyridine derivatives, starting from a related compound, aimed at screening these derivatives towards GlcN-6-P synthase as the target protein. The findings revealed moderate to good binding energies, indicating the potential of such compounds in drug discovery and development (Flefel et al., 2018).
Optical and Junction Characteristics
- Investigations into the structural, optical, and junction characteristics of pyrazolo[3,4-b]pyridine derivatives highlighted their potential in the creation of novel materials with applications in electronics and optoelectronics. These studies demonstrate the compound's relevance in the synthesis of materials with specific optical and electronic functionalities (Zedan et al., 2020).
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-17-11-8-13(12-18(17)26-2)16-10-9-15-19(21-16)22-23(20(15)24)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLMSBDYDJUGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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